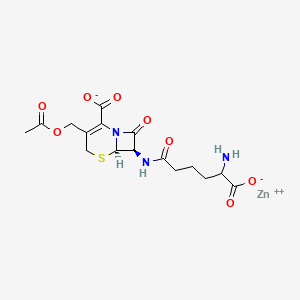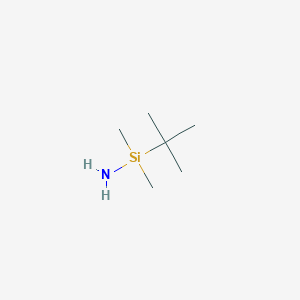
tert-Butyldimethylsilylamine
Übersicht
Beschreibung
tert-Butyldimethylsilylamine: is an organosilicon compound with the chemical formula C6H17NSi . It is a derivative of silylamine, where the silicon atom is bonded to a tert-butyl group and two methyl groups. This compound is known for its stability and is widely used in organic synthesis, particularly as a silylating agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyldimethylsilylamine can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with dimethylsilylamine in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silylamine .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyldimethylsilylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyldimethylsilyl oxide.
Reduction: It can be reduced to form tert-butyldimethylsilane.
Substitution: It can participate in nucleophilic substitution reactions, where the silylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: tert-Butyldimethylsilyl oxide.
Reduction: tert-Butyldimethylsilane.
Substitution: Various silylated products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyldimethylsilylamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyldimethylsilylamine involves the formation of a stable silyl group that can protect functional groups such as hydroxyl, carboxyl, and amino groups. This protection is achieved through the formation of a strong silicon-oxygen or silicon-nitrogen bond. The silyl group can be selectively removed under specific conditions, allowing for controlled deprotection in multi-step synthesis .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilylamine: Similar in structure but less stable due to the smaller size of the trimethylsilyl group.
Triisopropylsilylamine: More sterically hindered, making it less reactive in certain reactions.
tert-Butyldiphenylsilylamine: More stable but less commonly used due to the bulkiness of the diphenyl groups.
Uniqueness: tert-Butyldimethylsilylamine is unique due to its balance of stability and reactivity. The tert-butyl group provides steric protection, while the dimethylsilyl group offers sufficient reactivity for various chemical transformations. This makes it a versatile reagent in organic synthesis .
Eigenschaften
IUPAC Name |
2-[amino(dimethyl)silyl]-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NSi/c1-6(2,3)8(4,5)7/h7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTVUFLXTAXDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497772 | |
| Record name | 1-tert-Butyl-1,1-dimethylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41879-37-2 | |
| Record name | 1-tert-Butyl-1,1-dimethylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


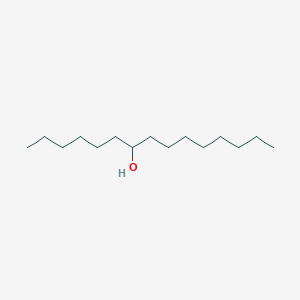
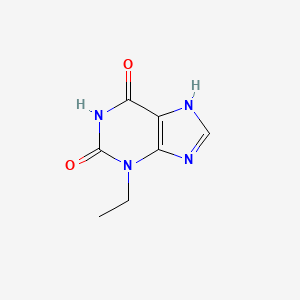
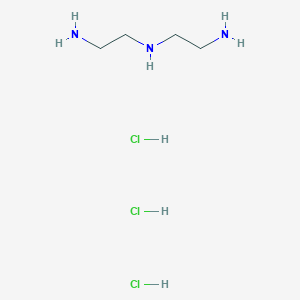
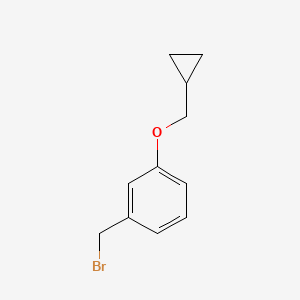

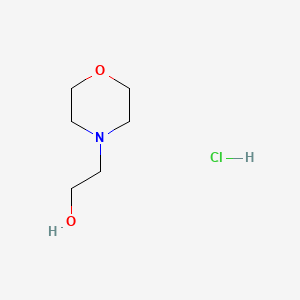

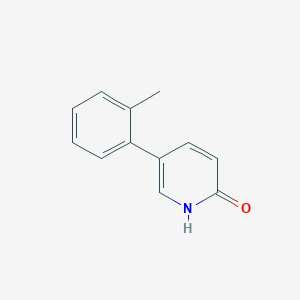

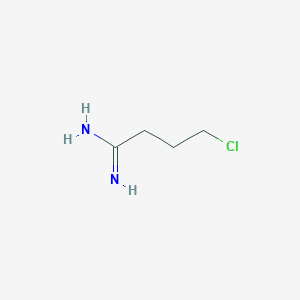
![Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate](/img/structure/B3052421.png)

![3-Methylbenzo[c]isoxazole](/img/structure/B3052426.png)
